molecular formula C10H11N3S B13436675 (6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine

(6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine

Cat. No.: B13436675
M. Wt: 205.28 g/mol
InChI Key: MYHDXZMJTFJRFA-UHFFFAOYSA-N
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Description

(6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene moiety and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by reaction with thiourea to obtain the pyrimidine-thiol derivative . This intermediate can then be further reacted with hydrazine hydrate to afford the desired compound . The reaction conditions often involve refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Mechanism of Action

The mechanism of action of (6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . The compound may also interact with DNA or proteins, leading to its cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine is unique due to the combination of the thiophene and pyrimidine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

(6-methyl-2-thiophen-2-ylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C10H11N3S/c1-7-5-8(6-11)13-10(12-7)9-3-2-4-14-9/h2-5H,6,11H2,1H3

InChI Key

MYHDXZMJTFJRFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CS2)CN

Origin of Product

United States

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